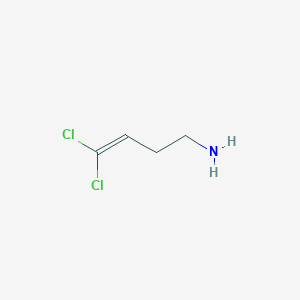
4,4-Dichloro-3-butenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dichloro-3-butenylamine is an organic compound with the molecular formula C4H8Cl2N It is a derivative of butenylamine, where two chlorine atoms are substituted at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-3-butenylamine typically involves the chlorination of 3-butenylamine. One common method is the reaction of 3-butenylamine with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 4th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a microchannel reactor where 3-butenylamine and chlorine gas are continuously fed into the reactor. The reaction conditions, such as temperature and flow rates, are carefully controlled to optimize yield and purity. The product is then separated and purified through distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dichloro-3-butenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to 4-chloro-3-butenylamine or 3-butenylamine.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products Formed
Oxidation: 4,4-Dichloro-3-butenoic acid.
Reduction: 4-Chloro-3-butenylamine.
Substitution: 4-Amino-3-butenylamine or 4-Methylthio-3-butenylamine
Wissenschaftliche Forschungsanwendungen
4,4-Dichloro-3-butenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 4,4-Dichloro-3-butenylamine involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This can lead to the inhibition or activation of these targets, depending on the context. The compound’s ability to undergo substitution reactions makes it a versatile tool in modifying biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloroisocoumarin: A serine protease inhibitor with similar chlorine substitutions.
2,4-Dichloro-6-isopropyl-1,3,5-triazine: Used in herbicides and has similar reactivity due to chlorine atoms.
Uniqueness
4,4-Dichloro-3-butenylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its ability to undergo selective reactions makes it valuable in synthetic chemistry and pharmaceutical development .
Eigenschaften
CAS-Nummer |
98070-40-7 |
|---|---|
Molekularformel |
C4H7Cl2N |
Molekulargewicht |
140.01 g/mol |
IUPAC-Name |
4,4-dichlorobut-3-en-1-amine |
InChI |
InChI=1S/C4H7Cl2N/c5-4(6)2-1-3-7/h2H,1,3,7H2 |
InChI-Schlüssel |
PQSMJIWHXMHTBL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















